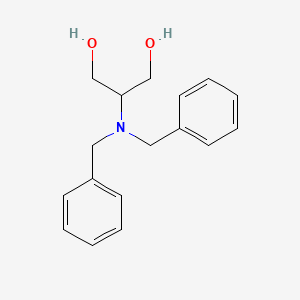

2-(Dibenzylamino)propane-1,3-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(dibenzylamino)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c19-13-17(14-20)18(11-15-7-3-1-4-8-15)12-16-9-5-2-6-10-16/h1-10,17,19-20H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFYRDQXZVIHUKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10451842 | |

| Record name | 2-(dibenzylamino)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246232-73-5 | |

| Record name | 2-(dibenzylamino)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Dibenzylamino)propane-1,3-diol

This technical guide provides a comprehensive overview of the synthesis of 2-(dibenzylamino)propane-1,3-diol, a key intermediate in the development of various chemical reagents. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a disubstituted aminodiol that serves as a versatile precursor in organic synthesis. Notably, it is a key starting material for the preparation of disulfide-reducing agents such as 2-(dibenzylamino)propane-1,3-dithiol (DPDT)[1]. The dibenzyl groups provide steric hindrance and influence the electronic properties of the amino group, making it a valuable building block for more complex molecules. This guide details a reliable and reproducible protocol for its laboratory-scale synthesis.

Reaction Scheme

The synthesis of this compound is achieved through the N,N-dibenzylation of 2-aminopropane-1,3-diol (serinol). This reaction proceeds via a nucleophilic substitution where the primary amine of serinol displaces the bromide from two molecules of benzyl bromide. Anhydrous potassium carbonate acts as a base to neutralize the hydrobromic acid formed during the reaction.

General Reaction:

2-aminopropane-1,3-diol + 2 Benzyl bromide --(K₂CO₃, EtOH, Reflux)--> this compound

Experimental Protocol

A detailed methodology for the synthesis of this compound is provided below, based on established procedures[1].

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Aminopropane-1,3-diol | C₃H₉NO₂ | 91.11 | 0.5 g | 5.48 |

| Benzyl bromide | C₇H₇Br | 171.04 | 2.0 mL (2.89 g) | 17.01 |

| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 2.34 g | 17.01 |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | 50 mL | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 3 x 20 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Procedure:

-

To a stirring solution of 2-aminopropane-1,3-diol (0.5 g, 5.48 mmol) in ethanol (50 mL), add anhydrous potassium carbonate (2.34 g, 17.01 mmol).

-

Add benzyl bromide (2.0 mL, 17.01 mmol) dropwise to the suspension with continuous stirring.

-

Heat the resulting mixture to reflux and maintain for 16 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent and other volatile components under reduced pressure.

-

Quench the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the mixture to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

Purification:

The crude product can be further purified by column chromatography on silica gel, although for many subsequent steps, the crude material may be of sufficient purity.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₇H₂₁NO₂ |

| Molar Mass | 271.35 g/mol [2] |

| IUPAC Name | This compound[2] |

| CAS Number | 246232-73-5[2] |

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Safety Precautions

-

Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

-

Ethanol is flammable; avoid open flames.

-

Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

Conclusion

The protocol described in this guide offers a straightforward and effective method for the synthesis of this compound. The procedure utilizes readily available starting materials and reagents, making it accessible for most chemical research laboratories. The resulting product is a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel disulfide-reducing agents.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(Dibenzylamino)propane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Identifiers

2-(Dibenzylamino)propane-1,3-diol, also known as N,N-dibenzyl-DL-serinol, is a derivative of 2-aminopropane-1,3-diol (serinol) where the amino group is protected by two benzyl groups.

Chemical Structure:

Caption: Chemical structure of this compound.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 246232-73-5[1] |

| Molecular Formula | C₁₇H₂₁NO₂[1] |

| Molecular Weight | 271.35 g/mol [1] |

| Canonical SMILES | C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CO)CO |

| InChI Key | GFYRDQXZVIHUKQ-UHFFFAOYSA-N |

Physicochemical Properties

A summary of the available computed and experimental physicochemical data for this compound is presented below. It is important to note that experimental values for several key properties have not been reported in the reviewed literature.

| Property | Value | Data Type | Source |

| Molecular Weight | 271.35 g/mol | Computed | PubChem[1] |

| XLogP3 | 1.9 | Computed | PubChem[1] |

| Hydrogen Bond Donors | 2 | Computed | PubChem |

| Hydrogen Bond Acceptors | 3 | Computed | PubChem |

| Rotatable Bond Count | 6 | Computed | PubChem |

| Topological Polar Surface Area | 43.7 Ų | Computed | PubChem[1], MOLBASE[1] |

| Heavy Atom Count | 20 | Computed | PubChem |

| Formal Charge | 0 | Computed | PubChem |

| Complexity | 249 | Computed | PubChem |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the N-alkylation of 2-aminopropane-1,3-diol with benzyl bromide. The following protocol is adapted from a published procedure.[3]

Materials:

-

2-aminopropane-1,3-diol

-

Anhydrous potassium carbonate (K₂CO₃)

-

Benzyl bromide

-

Ethanol (EtOH)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

n-hexane

Procedure:

-

To a stirred solution of 2-aminopropane-1,3-diol (0.5 g, 5.48 mmol) in ethanol (50 mL), add anhydrous potassium carbonate (2.34 g, 17.01 mmol).

-

Add benzyl bromide (2.0 mL, 17.01 mmol) dropwise to the stirring solution.

-

Reflux the resulting mixture for 16 hours.

-

After completion, cool the reaction mixture to room temperature and remove the volatiles under reduced pressure.

-

Quench the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 20 mL).

-

Dry the combined organic layers over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to afford the crude product.

-

Triturate the crude product with n-hexane and filter to obtain this compound as a white solid (1.41 g, 95% yield).

Caption: Synthetic workflow for this compound.

Spectroscopic Data

The following spectroscopic data has been reported for this compound.

| Technique | Data |

| ¹H NMR (400 MHz, DMSO-d₆, 25 °C) | δ 7.36 (d, J = 7.52 Hz, 4H), 7.28 (t, J = 7.64 Hz, 4H), 7.19 (t, J = 7.17 Hz, 2H), 4.33 (s, 2H), 3.73 (s, 4H), 3.62–3.54 (m, 4H), 2.72–2.67 (m, 1H) |

| ¹³C NMR (100 MHz, DMSO-d₆, 25 °C) | δ 140.7, 128.3, 128.0, 126.5, 60.5, 59.5, 54.1 |

| LC-MS (m/z) | Calculated for C₁₇H₂₁NO₂ [M+H]⁺ 272.16, found 272.22 |

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound.

However, it is noteworthy that this compound serves as a precursor to 2-(dibenzylamino)propane-1,3-dithiol (DPDT), a disulfide-reducing agent.[3] Disulfide-reducing agents play a crucial role in protein chemistry and cellular biology by cleaving disulfide bonds, which are important for the tertiary structure and stability of many proteins.

Derivatives of the parent molecule, 2-amino-1,3-propanediol, are known to have various biological applications. For instance, certain derivatives are used in the synthesis of pharmaceuticals, including immunosuppressants.[4]

The following diagram illustrates a generalized logical relationship where this compound acts as a synthetic intermediate.

Caption: Role as a synthetic intermediate.

Conclusion

This compound is a well-characterized compound in terms of its synthesis and spectroscopic properties. Its utility as a precursor for disulfide-reducing agents highlights its importance in synthetic chemistry. However, a significant gap exists in the literature concerning its experimental physicochemical properties and its own potential biological activities. Further research is warranted to fully elucidate the properties of this molecule, which could open up new avenues for its application in medicinal chemistry and materials science. This guide serves as a foundational document for researchers, providing the currently available data and highlighting areas for future investigation.

References

- 1. This compound | C17H21NO2 | CID 11011093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-1,3-propanediol | 534-03-2 [chemicalbook.com]

- 3. Serinol-Based Versatile Disulfide-Reducing Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US9815772B2 - Process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents [patents.google.com]

An In-depth Technical Guide on 2-(Dibenzylamino)propane-1,3-diol (CAS: 246232-73-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Dibenzylamino)propane-1,3-diol (CAS number 246232-73-5), a substituted serinol derivative. The primary focus of this document is to detail its chemical properties, synthesis, and its role as a key intermediate in the generation of disulfide-reducing agents. While direct biological, pharmacological, and toxicological data for this specific compound are not extensively available in current scientific literature, this guide will provide context by discussing the known biological significance of its parent compound, 2-aminopropane-1,3-diol (serinol). This document aims to be a foundational resource for researchers interested in this chemical entity and its potential applications.

Chemical and Physical Properties

This compound is a propane-1,3-diol with a dibenzylamino substituent at the C2 position. Its chemical structure and key properties are summarized below.[1][2]

| Property | Value |

| CAS Number | 246232-73-5 |

| Molecular Formula | C₁₇H₂₁NO₂ |

| Molecular Weight | 271.35 g/mol |

| IUPAC Name | This compound |

| Synonyms | 2-(N,N-Dibenzyl)amino-1,3-propanediol, 1,3-Propanediol, 2-[bis(phenylmethyl)amino]- |

| Appearance | White solid |

| InChI Key | GFYRDQXZVIHUKQ-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound is well-documented as the initial step in the preparation of the disulfide-reducing agent 2-(dibenzylamino)propane-1,3-dithiol (DPDT). The reaction involves the N-alkylation of 2-aminopropane-1,3-diol (serinol) with benzyl bromide.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis described by Kumar et al. (2023).[3]

Materials:

-

2-aminopropane-1,3-diol (serinol)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Benzyl bromide

-

Ethanol (EtOH)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

n-hexane

Procedure:

-

To a stirring solution of 2-aminopropane-1,3-diol (0.5 g, 5.48 mmol) in ethanol (50 mL), add anhydrous potassium carbonate (2.34 g, 17.01 mmol).

-

Add benzyl bromide (2.0 mL, 17.01 mmol) dropwise to the stirring mixture.

-

Reflux the reaction mixture for 16 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the volatiles under reduced pressure.

-

Quench the residue with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the mixture and remove the solvent from the filtrate under reduced pressure to yield the crude product.

-

Triturate the crude product with n-hexane and filter to obtain this compound as a white solid.

Yield: The synthesis is reported to afford the desired product in excellent yield and high purity without the need for column purification.[3]

Synthesis workflow for this compound.

Role as a Synthetic Intermediate

The primary documented application of this compound is as a precursor to 2-(dibenzylamino)propane-1,3-dithiol (DPDT), a disulfide-reducing agent. The diol is converted to the dithiol in a two-step process involving chlorination of the hydroxyl groups followed by displacement with a thiol-containing nucleophile.

References

Synthesis of 2-(dibenzylamino)propane-1,3-diol: A Technical Guide to Starting Materials and Synthetic Routes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2-(dibenzylamino)propane-1,3-diol, a key intermediate in various chemical and pharmaceutical applications. The document details the primary starting materials, outlines key experimental protocols, and presents quantitative data to facilitate comparison between different synthetic strategies.

Primary Synthetic Route: N,N-Dibenzylation of 2-Aminopropane-1,3-diol (Serinol)

The most direct and commonly cited method for the synthesis of this compound involves the N,N-dibenzylation of the readily available starting material, 2-aminopropane-1,3-diol, also known as serinol. This reaction utilizes benzyl bromide as the benzylation agent in the presence of a base.

Starting Materials

The essential starting materials for this primary synthetic route are:

-

2-Aminopropane-1,3-diol (Serinol): A commercially available amino alcohol.

-

Benzyl Bromide: The source of the benzyl groups for the N-alkylation.

-

Anhydrous Potassium Carbonate (K₂CO₃): Acts as a base to facilitate the reaction.

-

Ethanol (EtOH): A common solvent for this type of reaction.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound:

-

To a stirring solution of 2-aminopropane-1,3-diol (1.0 equivalent) in ethanol, anhydrous potassium carbonate (approximately 3.1 equivalents) is added.

-

Benzyl bromide (approximately 3.1 equivalents) is then added dropwise to the stirred solution.

-

The resulting mixture is heated to reflux and maintained at this temperature for approximately 16 hours.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then quenched with a saturated solution of sodium bicarbonate (NaHCO₃) and extracted multiple times with ethyl acetate (EtOAc).

-

The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄) and filtered.

-

Finally, the solvent is evaporated under reduced pressure to yield the crude product, which can be further purified if necessary.[1][2]

Quantitative Data

The following table summarizes the quantitative data for the N,N-dibenzylation of 2-aminopropane-1,3-diol.

| Starting Material (Equivalents) | Reagent (Equivalents) | Base (Equivalents) | Solvent | Reaction Time (h) | Temperature | Yield |

| 2-Aminopropane-1,3-diol (1.0) | Benzyl Bromide (3.1) | Anhydrous K₂CO₃ (3.1) | Ethanol | 16 | Reflux | Not explicitly stated in the provided text, but implied to be a viable synthesis. |

Alternative Synthetic Strategies for the Precursor: 2-Aminopropane-1,3-diol

A comprehensive understanding of the synthesis of this compound also involves an examination of the synthetic routes to its key precursor, 2-aminopropane-1,3-diol. Several alternative methods exist, starting from different materials.

Reductive Amination of 1,3-Dihydroxyacetone

One of the simplest routes to 2-aminopropane-1,3-diol involves the reductive amination of 1,3-dihydroxyacetone.[3] This process typically involves the reaction of the dihydroxyacetone dimer with an amine source, followed by reduction.

-

Starting Materials: 1,3-Dihydroxyacetone dimer, ammonia or a substituted amine (e.g., an alkoxyamine or benzylamine), and a reducing agent.

-

General Procedure: The 1,3-dihydroxyacetone dimer is reacted with the amine source in a suitable solvent to form an imine or alkoxyimine intermediate. This intermediate is then reduced to form 2-amino-1,3-propanediol. Hydrogenation in the presence of a catalyst (e.g., platinum on carbon) is a common reduction method.[3]

Reduction of 2-Nitro-1,3-propanediol Derivatives

Another established method is the reduction of a nitro group to an amine. This can be applied to the synthesis of 2-aminopropane-1,3-diol and its derivatives.

-

Starting Materials: A 2-nitro-1,3-propanediol derivative and a reducing agent.

-

General Procedure: The nitro-diol is reduced to the corresponding amino-diol. A variety of reducing agents can be employed for this transformation.

Synthesis from Bronopol (2-Bromo-2-nitropropane-1,3-diol)

A specific example of the above strategy involves the use of bronopol as a starting material.

-

Starting Materials: 2-Bromo-2-nitropropane-1,3-diol (Bronopol), a reducing agent (e.g., tin and hydrochloric acid).

-

General Procedure: The nitro group of bronopol is reduced to an amino group.

Signaling Pathways and Experimental Workflows

To visualize the synthetic strategies, the following diagrams illustrate the reaction pathways.

Caption: Primary synthetic route to this compound.

Caption: Overview of synthetic pathways to this compound.

References

- 1. Synthesis of bis(1,3-dihydroxy-isopropyl)amine by reductive amination of dihydroxyacetone: Open chain equivalent of DMDP and a potential AB4 dendritic monomer | Department of Chemistry [chem.ox.ac.uk]

- 2. Serinol-Based Versatile Disulfide-Reducing Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Spectral Characteristics of 2-(dibenzylamino)propane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-(dibenzylamino)propane-1,3-diol, a versatile intermediate in chemical synthesis. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the compound, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectral data for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.36 | d, J = 7.52 Hz | 4H | Aromatic (o-protons of benzyl) |

| 7.28 | t, J = 7.64 Hz | 4H | Aromatic (m-protons of benzyl) |

| 7.19 | t, J = 7.17 Hz | 2H | Aromatic (p-protons of benzyl) |

| 4.33 | s | 2H | -OH |

| 3.73 | s | 4H | -CH₂- (benzyl) |

| 3.62–3.54 | m | 4H | -CH₂- (propanediol) |

| 2.72–2.67 | m | 1H | -CH- (propanediol) |

Solvent: DMSO-d₆, Spectrometer: 400 MHz[1]

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 140.7 | Aromatic (quaternary C of benzyl) |

| 128.3 | Aromatic (o- or m-C of benzyl) |

| 128.0 | Aromatic (o- or m-C of benzyl) |

| 126.5 | Aromatic (p-C of benzyl) |

| 60.5 | -CH- (propanediol) |

| 59.5 | -CH₂- (propanediol) |

| 54.1 | -CH₂- (benzyl) |

Solvent: DMSO-d₆, Spectrometer: 100 MHz[1]

Table 3: Mass Spectrometry Data

| m/z | Interpretation |

| 272.16 | [M+H]⁺ (Calculated) |

| 272.22 | [M+H]⁺ (Found) |

Ionization Mode: Positive Ion Mode[1]

Table 4: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 3000-2850 | Medium | C-H stretch (aliphatic) |

| 1600, 1495, 1450 | Medium to Weak | C=C stretch (aromatic ring) |

| 1250-1000 | Medium to Strong | C-N stretch (tertiary amine) |

| 1260-1000 | Strong | C-O stretch (primary alcohol) |

| 770-730, 710-690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Note: This is a predicted spectrum based on typical functional group absorption frequencies.

Experimental Protocols

Synthesis of this compound

To a solution of 2-aminopropane-1,3-diol (0.5 g, 5.48 mmol) in ethanol (50 mL), anhydrous potassium carbonate (2.34 g, 17.01 mmol) was added with stirring. Benzyl bromide (2.0 mL, 17.01 mmol) was then added dropwise to the mixture. The resulting solution was refluxed for 16 hours. After completion, the reaction mixture was cooled to room temperature, and the solvent was removed under reduced pressure. The residue was quenched with a saturated solution of sodium bicarbonate and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were dried over anhydrous magnesium sulfate, filtered, and the solvent was evaporated under reduced pressure. The crude product was triturated with n-hexane and filtered to yield this compound as a white solid (1.41 g, 95% yield).[1]

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE III 400 MHz spectrometer.[1] The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm). Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry

Mass spectrometry data were obtained using a Thermo Fisher Scientific UltiMate 3000 UHPLC-ISQ EC single quadrupole mass spectrometer in positive ion mode.[1]

Infrared (IR) Spectroscopy (General Protocol)

While a specific experimental spectrum for this compound was not found, a general protocol for obtaining an IR spectrum is as follows: A small amount of the solid sample is placed on the diamond crystal of an attenuated total reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio.

Visualizations

Experimental Workflow for Spectral Characterization

The following diagram illustrates the logical workflow for the synthesis and spectral characterization of this compound.

Caption: Synthesis and spectral analysis workflow.

References

An In-depth Technical Guide to the Dibenzylation of 2-Aminopropane-1,3-diol

This technical guide provides a detailed overview of the chemical synthesis of N,N-dibenzyl-2-aminopropane-1,3-diol, a tertiary amine, from its primary amine precursor, 2-aminopropane-1,3-diol. This transformation is of interest to researchers and drug development professionals for the synthesis of complex molecules where the protection of a primary amine or the introduction of bulky benzyl groups is required. The guide will explore the two primary mechanisms for this conversion: direct N-alkylation and reductive amination, presenting experimental protocols, quantitative data, and visual diagrams of the underlying chemical pathways.

Core Mechanisms for Dibenzylation

The dibenzylation of 2-aminopropane-1,3-diol can be achieved through two main synthetic routes:

-

Reductive Amination: This is a more controlled, two-step approach that avoids the issue of over-alkylation.[2][3] The primary amine is first reacted with two equivalents of benzaldehyde to form an intermediate imine (Schiff base). This imine is then reduced in situ to the corresponding secondary amine. The process is repeated to achieve dibenzylation. A key advantage of this method is that imines only form once on a given amine, preventing uncontrolled multiple alkylations.[3] This reaction is often carried out as a one-pot synthesis.

Experimental Protocols

Method 1: Direct N-Alkylation with Benzyl Bromide

This protocol describes a general procedure for the dibenzylation of a primary amine using a benzyl halide.

Materials:

-

2-aminopropane-1,3-diol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Acetonitrile (CH₃CN) or other polar aprotic solvent

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-aminopropane-1,3-diol (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add benzyl bromide (2.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Method 2: Reductive Amination with Benzaldehyde

This protocol outlines a general procedure for dibenzylation via reductive amination.

Materials:

-

2-aminopropane-1,3-diol

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (CH₂Cl₂) or other suitable solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-aminopropane-1,3-diol (1.0 eq) in dichloromethane.

-

Add benzaldehyde (2.2 eq) to the solution and stir at room temperature for 1 hour to form the imine intermediate.

-

Add sodium triacetoxyborohydride (2.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data

The following table summarizes typical quantitative data for the benzylation of primary amines. Note that specific yields for the dibenzylation of 2-aminopropane-1,3-diol may vary depending on the exact reaction conditions and purification methods.

| Parameter | Direct N-Alkylation | Reductive Amination |

| Starting Materials | 2-aminopropane-1,3-diol, Benzyl bromide, Base | 2-aminopropane-1,3-diol, Benzaldehyde, Reducing agent |

| Equivalents of Benzylating Agent | 2.2 eq | 2.2 eq |

| Typical Solvent | Acetonitrile, DMF | Dichloromethane, Methanol |

| Typical Base/Reducing Agent | K₂CO₃, Et₃N | NaBH(OAc)₃, NaBH₃CN |

| Reaction Temperature | Room temperature to reflux | 0°C to room temperature |

| Typical Reaction Time | 12-24 hours | 2-12 hours |

| Reported Yields (for similar amines) | Variable, often moderate due to side products | Generally high, >80% |

Visualization of Mechanisms and Workflows

To better illustrate the chemical processes, the following diagrams have been generated using the DOT language.

Direct N-Alkylation Pathway

Reductive Amination Pathway

Experimental Workflow for Reductive Amination

References

An In-Depth Technical Guide to the Stereoisomers of 2-(Dibenzylamino)propane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomerism of 2-(dibenzylamino)propane-1,3-diol, a substituted derivative of the prochiral molecule serinol. The central focus of this document is the identification of the chiral center, the resulting enantiomeric pair, and the methodologies for their synthesis, separation, and characterization. This guide is intended to be a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development, offering detailed experimental protocols and data presentation to facilitate further investigation and application of these stereoisomers.

Introduction to this compound and its Stereochemistry

This compound, with the molecular formula C₁₇H₂₁NO₂, is a tertiary amine and a diol. Its core structure is derived from 2-aminopropane-1,3-diol, commonly known as serinol. The substitution of the two hydrogen atoms of the primary amine with benzyl groups leads to the formation of this compound.

The key to understanding the stereochemistry of this molecule lies in its propane backbone. The central carbon atom (C2), to which the dibenzylamino group is attached, is a stereocenter or chiral center. This is because it is bonded to four different substituents:

-

A hydrogen atom (-H)

-

A dibenzylamino group (-N(CH₂Ph)₂)

-

A hydroxymethyl group (-CH₂OH) from C1

-

Another hydroxymethyl group (-CH₂OH) from C3

The presence of this single chiral center means that this compound exists as a pair of enantiomers: the (R)- and (S)-isomers. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions.

dot graph Stereoisomers { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

racemate [label="this compound (Racemic Mixture)"]; R_isomer [label="(R)-2-(Dibenzylamino)propane-1,3-diol", pos="2,0!"]; S_isomer [label="(S)-2-(Dibenzylamino)propane-1,3-diol", pos="-2,0!"];

Synthesis of Racemic this compound

The synthesis of the racemic mixture of this compound can be achieved through the N-alkylation of 2-aminopropane-1,3-diol (serinol) with benzyl bromide.[1]

Experimental Protocol: Synthesis of Racemic this compound[1]

-

Materials:

-

2-Aminopropane-1,3-diol (Serinol)

-

Benzyl bromide

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

n-hexane

-

-

Procedure:

-

To a stirred solution of 2-aminopropane-1,3-diol (1.0 eq) in ethanol, add anhydrous potassium carbonate (3.1 eq).

-

Add benzyl bromide (3.1 eq) dropwise to the suspension.

-

Reflux the reaction mixture for 16 hours.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Quench the residue with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate (3 x volume).

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by trituration with n-hexane to yield this compound as a white solid.

-

Separation of Enantiomers

The resolution of the racemic mixture into its individual enantiomers is a critical step for studying their distinct biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.

Experimental Protocol: Chiral HPLC Separation (General Method)

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

-

Column:

-

A chiral column, for example, a cellulose or amylose-based column (e.g., Chiralcel OD-H, Chiralpak AD-H).

-

-

Mobile Phase:

-

A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized to achieve baseline separation. A typical starting point could be 90:10 (v/v) hexane:isopropanol.

-

-

Flow Rate:

-

Typically 0.5 - 1.0 mL/min.

-

-

Detection:

-

UV detection at a wavelength where the benzyl groups absorb (e.g., 254 nm).

-

-

Procedure:

-

Dissolve a small amount of the racemic this compound in the mobile phase.

-

Inject the sample onto the chiral column.

-

Elute with the optimized mobile phase.

-

Monitor the elution profile with the UV detector. The two enantiomers should appear as two distinct peaks.

-

Characterization of Stereoisomers

Once separated, the individual enantiomers must be characterized to confirm their identity and purity. The primary techniques for this are polarimetry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral compound. Enantiomers will rotate light to an equal but opposite degree.

-

Specific Rotation [α]: The specific rotation is a characteristic physical property of a chiral compound. It is calculated from the observed rotation using the following formula:

[α] = α / (l × c)

where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the sample in g/mL.

-

As of the latest literature search, specific rotation values for the enantiomers of this compound have not been reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound. In a standard achiral solvent, the NMR spectra of the two enantiomers are identical. However, in the presence of a chiral solvating agent or a chiral shift reagent, it is possible to distinguish between the enantiomers.

A representative ¹H NMR spectrum of racemic this compound in DMSO-d₆ shows the following characteristic signals[1]:

-

7.36 ppm (d, 4H): Aromatic protons of the benzyl groups.

-

7.28 ppm (t, 4H): Aromatic protons of the benzyl groups.

-

7.19 ppm (t, 2H): Aromatic protons of the benzyl groups.

-

4.33 ppm (s, 2H): Hydroxyl protons.

-

3.73 ppm (s, 4H): Methylene protons of the benzyl groups (-CH₂-Ph).

-

3.62-3.54 ppm (m, 4H): Methylene protons of the diol backbone (-CH₂OH).

-

2.72-2.67 ppm (m, 1H): Methine proton of the diol backbone (-CH-).

A representative ¹³C NMR spectrum in DMSO-d₆ shows the following signals[1]:

-

140.7, 128.3, 128.0, 126.5 ppm: Aromatic carbons.

-

60.5, 59.5, 54.1 ppm: Aliphatic carbons.

Quantitative Data Summary

Due to the limited availability of experimental data for the individual stereoisomers of this compound, a comprehensive quantitative table cannot be provided at this time. The table below summarizes the available data for the racemic mixture.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₁NO₂ | [2] |

| Molecular Weight | 271.36 g/mol | [2] |

| Appearance | White solid | [1] |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 7.36 (d, 4H), 7.28 (t, 4H), 7.19 (t, 2H), 4.33 (s, 2H), 3.73 (s, 4H), 3.62-3.54 (m, 4H), 2.72-2.67 (m, 1H) | [1] |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 140.7, 128.3, 128.0, 126.5, 60.5, 59.5, 54.1 | [1] |

Conclusion and Future Directions

This technical guide has outlined the stereochemical properties of this compound, detailing its existence as a pair of enantiomers due to a single chiral center. A reliable method for the synthesis of the racemic mixture has been presented, along with a general strategy for the separation of the enantiomers using chiral HPLC. While characterization data for the racemate is available, there is a clear need for further research to isolate and characterize the individual (R)- and (S)-enantiomers. Future work should focus on the development of a specific chiral HPLC method for their separation and the determination of their specific rotation values. Such studies are essential for elucidating the potential stereospecific biological activities of these compounds, which is of significant interest in the field of drug discovery and development.

References

An In-depth Technical Guide on the Solubility of 2-(Dibenzylamino)propane-1,3-diol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(dibenzylamino)propane-1,3-diol in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide leverages data from structurally similar compounds and outlines detailed experimental protocols for determining solubility.

Introduction

This compound, a derivative of serinol, is a chemical intermediate with potential applications in the synthesis of more complex molecules, including pharmacologically active agents.[1] Understanding its solubility in organic solvents is crucial for its synthesis, purification, and formulation. The presence of two benzyl groups suggests a degree of lipophilicity, while the diol and the tertiary amine functionalities can engage in hydrogen bonding and acid-base interactions, respectively, leading to a complex solubility profile.[2][3]

Predicted and Observed Solubility Profile

While specific quantitative data for this compound is scarce, the solubility of a closely related dithiol analogue, 2-(dibenzylamino)propane-1,3-dithiol (DPDT), has been qualitatively described. DPDT is reported to be soluble in a range of common organic solvents.[1] This information provides a strong indication of the types of solvents that are likely to dissolve this compound.

Table 1: Qualitative Solubility of the Related Compound 2-(Dibenzylamino)propane-1,3-dithiol (DPDT) in Various Organic Solvents [1]

| Solvent Name (Abbreviation) | Chemical Formula | Solvent Type |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic |

| Ethanol (EtOH) | C₂H₅OH | Polar Protic |

| Methanol (MeOH) | CH₃OH | Polar Protic |

| Chloroform (CHCl₃) | CHCl₃ | Nonpolar |

| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar |

| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic |

Generally, amines with larger hydrocarbon chains tend to be more soluble in organic solvents.[3] Given the presence of two benzyl groups, this compound is expected to be soluble in many common organic solvents.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent of interest. This protocol is based on standard laboratory practices for solubility assessment.[4][5][6]

Objective: To determine the approximate solubility of this compound in a selected organic solvent at a specific temperature (e.g., ambient temperature).

Materials:

-

This compound (solid)

-

Selected organic solvent(s) (e.g., ethanol, dichloromethane, ethyl acetate)

-

Analytical balance

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or shaker

-

Micropipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or shaker and agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a micropipette. To avoid drawing up solid particles, it is recommended to filter the supernatant through a syringe filter compatible with the solvent.

-

-

Quantification:

-

Dilute the collected supernatant with a known volume of the solvent to a concentration suitable for the chosen analytical method.

-

Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (g/L) = Concentration from analysis (g/L) × Dilution Factor

-

General Considerations for Amine Solubility:

-

pH Adjustment: The tertiary amine in this compound is basic and can be protonated. In aqueous systems, adjusting the pH with a dilute acid would be expected to increase its solubility.[6] While this is less relevant for purely organic solvents, the presence of acidic or basic impurities in the solvent could influence solubility.

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature. It is crucial to control and report the temperature at which the solubility is determined.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: A flowchart of the experimental procedure for determining the solubility of a compound.

Conclusion

References

An In-depth Technical Guide to the Theoretical Yield Calculation of 2-(dibenzylamino)propane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed methodology for calculating the theoretical yield of 2-(dibenzylamino)propane-1,3-diol, a key intermediate in various chemical syntheses. The calculation is based on a specific experimental protocol, ensuring relevance and practical application for professionals in the field of drug development and chemical research.

Introduction

The accurate prediction of product yield is a fundamental aspect of chemical synthesis. The theoretical yield represents the maximum amount of product that can be generated from a given amount of reactants, assuming complete chemical reaction and no loss of material. This guide will walk through the necessary steps to calculate the theoretical yield of this compound, based on a documented synthetic route.

Reaction Scheme and Stoichiometry

The synthesis of this compound is achieved through the N-alkylation of 2-aminopropane-1,3-diol (also known as serinol) with benzyl bromide in the presence of a base, such as anhydrous potassium carbonate (K₂CO₃), and ethanol (EtOH) as the solvent. The reaction proceeds as follows:

C₃H₉NO₂ + 2 C₇H₇Br + K₂CO₃ → C₁₇H₂₁NO₂ + 2 KBr + H₂O + CO₂

This balanced chemical equation indicates that one mole of 2-aminopropane-1,3-diol reacts with two moles of benzyl bromide to produce one mole of this compound.

Experimental Protocol

The following experimental protocol, adapted from a published procedure, will be used for the theoretical yield calculation.[1]

-

Reactants:

-

2-aminopropane-1,3-diol: 0.5 g

-

Benzyl bromide: 2.0 mL

-

Anhydrous potassium carbonate (K₂CO₃): 2.34 g

-

-

Solvent:

-

Ethanol (EtOH): 50 mL

-

-

Procedure:

-

A solution of 2-aminopropane-1,3-diol in ethanol is prepared.

-

Anhydrous potassium carbonate is added to the solution.

-

Benzyl bromide is added dropwise with stirring.

-

The mixture is refluxed for 16 hours.

-

Data Presentation: Reactant and Product Properties

For an accurate calculation, the physical and chemical properties of the reactants and the product are summarized in the table below.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Amount Used | Density (g/mL) |

| 2-aminopropane-1,3-diol | C₃H₉NO₂ | 91.11[2] | 0.5 g | N/A |

| Benzyl Bromide | C₇H₇Br | 171.04 | 2.0 mL | 1.438 |

| This compound | C₁₇H₂₁NO₂ | 271.35[3] | N/A | N/A |

Theoretical Yield Calculation

The theoretical yield is determined by the limiting reactant, which is the reactant that is completely consumed first in a chemical reaction.

Step 1: Calculate the moles of each reactant.

-

Moles of 2-aminopropane-1,3-diol:

-

Mass = 0.5 g

-

Molar Mass = 91.11 g/mol

-

Moles = Mass / Molar Mass = 0.5 g / 91.11 g/mol = 0.00548 mol

-

-

Moles of Benzyl Bromide:

-

Volume = 2.0 mL

-

Density = 1.438 g/mL

-

Mass = Volume × Density = 2.0 mL × 1.438 g/mL = 2.876 g

-

Molar Mass = 171.04 g/mol

-

Moles = Mass / Molar Mass = 2.876 g / 171.04 g/mol = 0.01681 mol

-

Step 2: Identify the limiting reactant.

Based on the stoichiometry of the balanced equation, 1 mole of 2-aminopropane-1,3-diol reacts with 2 moles of benzyl bromide.

-

Required moles of Benzyl Bromide:

-

0.00548 mol of 2-aminopropane-1,3-diol would require 0.00548 mol × 2 = 0.01096 mol of benzyl bromide.

-

Since the amount of benzyl bromide used (0.01681 mol) is greater than the amount required (0.01096 mol), 2-aminopropane-1,3-diol is the limiting reactant .

Step 3: Calculate the theoretical yield of the product.

The moles of the product are determined by the moles of the limiting reactant, based on the 1:1 stoichiometric ratio between 2-aminopropane-1,3-diol and this compound.

-

Moles of this compound produced:

-

0.00548 mol (from the limiting reactant)

-

-

Theoretical Yield in grams:

-

Molar Mass of product = 271.35 g/mol [3]

-

Theoretical Yield = Moles of product × Molar Mass of product

-

Theoretical Yield = 0.00548 mol × 271.35 g/mol = 1.487 g

-

Therefore, the theoretical yield of this compound for this reaction is 1.487 grams .

Visualization of the Calculation Workflow

The logical flow of the theoretical yield calculation is depicted in the following diagram.

Caption: Workflow for Theoretical Yield Calculation.

Conclusion

This guide has provided a comprehensive and detailed approach to calculating the theoretical yield of this compound. By following the outlined steps, researchers, scientists, and drug development professionals can accurately determine the maximum expected yield for this specific synthesis, which is crucial for process optimization, cost analysis, and overall research and development efficiency.

References

An In-depth Technical Guide to 2-(Dibenzylamino)propane-1,3-diol

This technical guide provides a comprehensive overview of 2-(dibenzylamino)propane-1,3-diol, a derivative of the amino alcohol serinol. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the compound's chemical properties, a detailed experimental protocol for its synthesis, and places it within the broader context of serinol and its derivatives.

Discovery and History

There is limited direct information available in the scientific literature regarding the specific discovery and historical development of this compound. Its existence is primarily documented as a synthetic intermediate in the preparation of other molecules. The history of its parent compound, 2-amino-1,3-propanediol (serinol), is more extensively documented. Serinol and its derivatives have been of interest since the mid-20th century for various applications, including as precursors for antibiotics and, more recently, for the synthesis of pharmacologically active compounds. The dibenzylated form, this compound, appears to be a result of synthetic explorations utilizing serinol as a versatile starting material.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is compiled from publicly available chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₁NO₂ | --INVALID-LINK-- |

| Molecular Weight | 271.35 g/mol | --INVALID-LINK-- |

| CAS Number | 246232-73-5 | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Synonyms | 2-(N,N-Dibenzyl)amino-1,3-propanediol, N,N-dibenzyl-DL-serinol | --INVALID-LINK-- |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a 2023 publication where it serves as a precursor to a disulfide-reducing agent.[1]

Synthesis of this compound

-

Materials:

-

2-aminopropane-1,3-diol (serinol)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Benzyl bromide

-

Ethanol (EtOH)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred solution of 2-aminopropane-1,3-diol (0.5 g, 5.48 mmol) in ethanol (50 mL), add anhydrous potassium carbonate (2.34 g, 17.01 mmol).

-

Add benzyl bromide (2.0 mL, 17.01 mmol) dropwise to the stirring solution.

-

Reflux the resulting mixture for 16 hours.

-

After completion of the reaction, cool the mixture to room temperature.

-

Remove the volatiles under reduced pressure.

-

Quench the residue with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to yield the product.

-

Synthesis Workflow

The synthesis of this compound from serinol is a straightforward N-alkylation reaction. The workflow can be visualized as follows:

Caption: Synthetic workflow for this compound.

Biological and Pharmacological Context

Currently, there are no specific studies in the public domain detailing the biological or pharmacological activity of this compound. Its primary documented role is that of a chemical intermediate.[1]

However, the core structure of 2-amino-1,3-propanediol is found in various biologically active molecules. For instance, the immunosuppressive drug Fingolimod (FTY720) is a substituted 2-amino-1,3-propanediol derivative. This suggests that modifications of the serinol backbone can lead to potent pharmacological effects.

Given the presence of the two benzyl groups, it is conceivable that this compound could be investigated for a range of biological activities. The lipophilic nature imparted by the benzyl groups might influence its membrane permeability and interaction with biological targets.

Future Research Directions

The lack of biological data for this compound presents an opportunity for future research. Potential avenues of investigation could include:

-

Screening for Pharmacological Activity: Evaluating the compound for various biological activities, such as immunosuppressive, anti-inflammatory, or anti-cancer effects, based on the activities of other serinol derivatives.

-

Derivatization Studies: Using this compound as a scaffold to synthesize new derivatives with potentially enhanced biological activities.

-

Toxicological Evaluation: Assessing the cytotoxicity and overall safety profile of the compound.

The following diagram illustrates a logical workflow for future research on this compound.

Caption: A proposed workflow for the future investigation of this compound.

References

Methodological & Application

Applications of 2-(Dibenzylamino)propane-1,3-diol in Organic Synthesis: A Detailed Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of 2-(dibenzylamino)propane-1,3-diol in organic synthesis. While its documented use is primarily as a key intermediate in the synthesis of a specialized disulfide-reducing agent, its structural motifs—a chiral backbone, a protected amine, and two hydroxyl groups—suggest potential for broader applications in asymmetric synthesis. This guide presents detailed protocols for its known application and explores its potential as a chiral auxiliary or ligand.

Precursor in the Synthesis of Disulfide-Reducing Agents

The most prominent application of this compound is as a precursor to 2-(dibenzylamino)propane-1,3-dithiol (DPDT), a versatile disulfide-reducing agent. DPDT is noted for its stability and effectiveness in both liquid and solid phases, with a reducing capacity comparable to dithiothreitol (DTT)[1]. The synthesis is a straightforward three-step process starting from 2-aminopropane-1,3-diol (serinol)[1].

Experimental Protocols

1.1. Synthesis of this compound

This initial step involves the protection of the amino group of serinol with benzyl groups, which proceeds in high yield[1].

-

Materials: 2-aminopropane-1,3-diol, Benzyl bromide, Anhydrous Potassium Carbonate (K₂CO₃), Ethanol (EtOH), Saturated Sodium Bicarbonate (NaHCO₃), Ethyl Acetate (EtOAc), Anhydrous Magnesium Sulfate (MgSO₄).

-

Procedure:

-

To a stirred solution of 2-aminopropane-1,3-diol (1.0 eq) in ethanol, add anhydrous K₂CO₃ (3.1 eq).

-

Add benzyl bromide (3.1 eq) dropwise to the stirring solution.

-

Reflux the resulting mixture for 16 hours.

-

After cooling to room temperature, remove the volatiles under reduced pressure.

-

Quench the residue with saturated NaHCO₃ solution and extract with EtOAc (3 x volumes).

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product[1].

-

1.2. Synthesis of S,S'-(2-(dibenzylamino)propane-1,3-diyl) diethanethioate

The diol is then converted to a dithioacetate intermediate.

-

Materials: this compound, Thionyl Chloride (SOCl₂), Dichloromethane (DCM), Potassium Thioacetate, Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Triethylamine (TEA).

-

Procedure:

-

To a stirred solution of this compound (1.0 eq) in DCM under a nitrogen atmosphere, add excess SOCl₂.

-

Stir the mixture at 60°C for 5 hours, monitoring by TLC.

-

Remove the solvent under reduced pressure to obtain a solid residue.

-

To this residue, add a solution of potassium thioacetate (5.0 eq) in ACN with a few drops of DMF, followed by TEA (0.1 eq).

-

Heat the reaction mixture to 60°C for 4 hours[1].

-

1.3. Synthesis of 2-(dibenzylamino)propane-1,3-dithiol (DPDT)

The final step is the deprotection of the thioacetate to yield the desired dithiol.

-

Materials: S,S'-(2-(dibenzylamino)propane-1,3-diyl) diethanethioate, Anhydrous HCl in Methanol, Dichloromethane (DCM), Water, Anhydrous Magnesium Sulfate (MgSO₄).

-

Procedure:

-

To the dithioacetate (1.0 eq) under a nitrogen atmosphere, add anhydrous HCl in methanol.

-

Heat the mixture at 60°C for 2 hours.

-

After cooling to room temperature, concentrate the mixture under reduced pressure.

-

Dilute the resulting solid residue with DCM and wash with water.

-

Collect the organic layer, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to afford DPDT[1].

-

Quantitative Data Summary

| Step | Reactant | Product | Yield | Purity |

| 1. N-Dibenzylation | 2-aminopropane-1,3-diol | This compound | High | High (no column purification needed)[1] |

| 2. Thioacetylation | This compound | S,S'-(2-(dibenzylamino)propane-1,3-diyl) diethanethioate | High | High (no column purification needed)[1] |

| 3. Deprotection | S,S'-(2-(dibenzylamino)propane-1,3-diyl) diethanethioate | 2-(dibenzylamino)propane-1,3-dithiol (DPDT) | 95% | High |

Reaction Workflow

Potential Applications in Asymmetric Synthesis

While direct applications of this compound as a chiral auxiliary or ligand are not extensively documented in the literature, its structure is analogous to other successful chiral aminodiols and diols used in stereoselective synthesis. The presence of a C₂-symmetric backbone (in its chiral form), vicinal hydroxyl groups, and a protected nitrogen atom makes it an attractive candidate for such applications.

As a Chiral Auxiliary

Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. Given that this compound can be derived from chiral serinol, it could potentially be used to control stereoselectivity in reactions such as:

-

Asymmetric Aldol Reactions: The diol could be converted into an ester or amide, with the chiral backbone influencing the facial selectivity of enolate attack on an aldehyde.

-

Asymmetric Alkylations: Attachment of the auxiliary to a prochiral substrate could direct the approach of an electrophile.

-

Asymmetric Diels-Alder Reactions: Dienophiles bearing the chiral auxiliary could exhibit high diastereoselectivity in cycloaddition reactions.

As a Chiral Ligand

The diol and amino functionalities of this compound make it a potential tridentate ligand for various metal catalysts. The dibenzyl groups provide steric bulk, which can be crucial for creating an effective chiral pocket around the metal center. Potential applications include:

-

Enantioselective Addition of Organometallic Reagents to Aldehydes: In situ formation of a chiral catalyst with metals like titanium or zinc could facilitate the enantioselective addition of alkyl or aryl groups to aldehydes.

-

Asymmetric Reduction of Ketones: As a ligand for borane or other reducing agents, it could enable the enantioselective reduction of prochiral ketones to chiral alcohols.

-

Asymmetric Catalysis: Derivatives of the diol could serve as ligands in a variety of other asymmetric transformations, such as hydrogenations, hydrosilylations, and cyclopropanations.

Logical Workflow for Exploring Potential Applications

Conclusion

Currently, the primary and well-documented application of this compound in organic synthesis is as a stable and accessible precursor for the disulfide-reducing agent DPDT. The synthetic route is efficient and high-yielding. However, the inherent chirality and functional groups of this molecule suggest a promising, yet underexplored, potential for its use as a chiral auxiliary or ligand in a variety of asymmetric transformations. Further research into these areas could unlock new and valuable applications for this versatile building block.

References

The Role of 2-(Dibenzylamino)propane-1,3-diol as a Chemical Intermediate: Applications Beyond Beta-Blocker Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols concerning the use of 2-(dibenzylamino)propane-1,3-diol as a chemical intermediate. While initial investigations explored its potential role in the synthesis of beta-blockers such as nadolol, this report clarifies its established application as a precursor to disulfide-reducing agents and presents the distinct synthetic pathway for nadolol.

Introduction: A Versatile Intermediate

This compound is a derivative of 2-aminopropane-1,3-diol (also known as serinol), a versatile building block in organic synthesis.[1][2] The dibenzylamino group serves as a protecting group for the primary amine, allowing for selective reactions at the hydroxyl groups. This intermediate is particularly useful in multi-step syntheses of complex molecules.

Established Application: Synthesis of a Disulfide-Reducing Agent

A primary application of this compound is in the synthesis of the disulfide-reducing agent 2-(dibenzylamino)propane-1,3-dithiol (DPDT).[3] DPDT is a dithiol compound used to cleave disulfide bonds in proteins and peptides, a critical step in various biochemical and pharmaceutical research applications.[3]

Synthetic Pathway from 2-Aminopropane-1,3-diol to DPDT

The synthesis of DPDT from 2-aminopropane-1,3-diol involves a three-step process, with this compound as a key intermediate.[3]

Experimental Protocols

This protocol details the N-benzylation of 2-aminopropane-1,3-diol.[3]

Materials:

-

2-Aminopropane-1,3-diol

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Benzyl Bromide

-

Ethanol (EtOH)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 2-aminopropane-1,3-diol (1.0 eq) in ethanol, add anhydrous potassium carbonate (3.1 eq).

-

Add benzyl bromide (3.1 eq) dropwise to the stirring solution.

-

Reflux the reaction mixture for 16 hours.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Quench the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate (3x).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

This protocol describes the conversion of the diol to a dithioacetate intermediate.[3]

Materials:

-

This compound

-

Thionyl Chloride (SOCl₂)

-

Dichloromethane (DCM)

-

Potassium Thioacetate

-

Acetonitrile (ACN)

-

Triethylamine (TEA)

Procedure:

-

To a stirring solution of this compound (1.0 eq) in dichloromethane under a nitrogen atmosphere, add excess thionyl chloride.

-

Stir the mixture at 60°C for 5 hours.

-

Remove the solvent under reduced pressure to obtain a solid residue.

-

To the residue, add a solution of potassium thioacetate (5.0 eq) in acetonitrile with a few drops of DMF, followed by triethylamine (0.1 eq).

-

Heat the reaction mixture to 60°C and monitor by TLC.

This final step involves the deprotection of the thioacetate to yield the desired dithiol.[3]

Materials:

-

S,S'-(2-(Dibenzylamino)propane-1,3-diyl) diethanethioate

-

Anhydrous HCl in Methanol

-

Dichloromethane (DCM)

-

Water

Procedure:

-

To S,S'-(2-(dibenzylamino)propane-1,3-diyl) diethanethioate (1.0 eq) under a nitrogen atmosphere, add anhydrous HCl in methanol.

-

Heat the mixture at 60°C for 2 hours.

-

After cooling to room temperature, concentrate the mixture under reduced pressure.

-

Dilute the resulting solid residue with dichloromethane and wash with water.

-

Collect the organic layer, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to afford DPDT as a white solid.[4]

Quantitative Data

| Compound | Starting Material | Reagents | Yield | Reference |

| This compound | 2-Aminopropane-1,3-diol | Benzyl Bromide, K₂CO₃, EtOH | High | [3] |

| S,S'-(2-(Dibenzylamino)propane-1,3-diyl) diethanethioate | This compound | SOCl₂, Potassium Thioacetate, TEA | High | [3] |

| 2-(Dibenzylamino)propane-1,3-dithiol (DPDT) | S,S'-(2-(Dibenzylamino)propane-1,3-diyl) diethanethioate | Anhydrous HCl/MeOH | 95% | [3] |

Clarification on the Synthesis of Nadolol

Contrary to initial hypotheses, this compound is not a reported intermediate in the common synthetic routes for the beta-blocker nadolol.[5][6][7] The established synthesis of nadolol starts from 5,8-dihydro-1-naphthol.[5]

Established Synthetic Pathway of Nadolol

The synthesis of nadolol involves the reaction of 5,8-dihydro-1-naphthol with epichlorohydrin, followed by reaction with tert-butylamine and a subsequent cis-hydroxylation step.[4][5][8]

Beta-Adrenergic Receptor Signaling and Nadolol's Mechanism of Action

Nadolol is a non-selective beta-adrenergic receptor antagonist.[5] It competitively blocks beta-adrenergic receptors, thereby inhibiting the action of catecholamines like adrenaline and noradrenaline. This blockage prevents the activation of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) and subsequent downstream effects such as reduced heart rate and contractility.[5]

Broader Context and Future Directions

While this compound itself may not be a direct precursor to beta-blockers, its parent molecule, 2-aminopropane-1,3-diol (serinol), and its derivatives are important in pharmaceutical development.[9] For instance, substituted 2-aminopropane-1,3-diols have been synthesized and evaluated for immunosuppressive activity, with FTY720 (Fingolimod) being a notable example.[10] This highlights the potential of the 2-aminopropane-1,3-diol scaffold in generating diverse and biologically active molecules.

Conclusion

This compound is a valuable chemical intermediate, with a well-documented application in the synthesis of the disulfide-reducing agent DPDT. The synthetic protocols provided herein offer a clear guide for researchers working in this area. It is crucial to note that the synthesis of the beta-blocker nadolol follows a distinct pathway that does not involve this intermediate. Future research may continue to explore the utility of the 2-aminopropane-1,3-diol scaffold in the development of novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. US9815772B2 - Process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents [patents.google.com]

- 3. Serinol-Based Versatile Disulfide-Reducing Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. data.epo.org [data.epo.org]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C17H21NO2 | CID 11011093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. EP0445250B1 - Process for preparing nadolol - Google Patents [patents.google.com]

- 9. What is 2-amino-1,3-propanediol used for?_Chemicalbook [chemicalbook.com]

- 10. Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-(dibenzylamino)propane-1,3-dithiol from 2-(dibenzylamino)propane-1,3-diol: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-(dibenzylamino)propane-1,3-dithiol (DPDT), a valuable disulfide-reducing agent, from its diol precursor, 2-(dibenzylamino)propane-1,3-diol. The synthesis of the diol starting material is also described. This protocol is intended for use by researchers in organic chemistry, biochemistry, and drug development who require a stable and effective reagent for the reduction of disulfide bonds in peptides, proteins, and other molecules. The straightforward and high-yielding nature of this synthesis makes DPDT an attractive alternative to other commonly used reducing agents.

Introduction

In many biological and chemical systems, the reduction of disulfide bonds is a critical step. While several disulfide-reducing agents are commercially available, they often suffer from drawbacks such as instability, unpleasant odor, or incompatibility with certain reaction conditions. 2-(dibenzylamino)propane-1,3-dithiol (DPDT) has emerged as a promising alternative, demonstrating greater stability compared to similar reagents.[1][2] Its efficacy as a reducing agent has been shown to be comparable to that of dithiothreitol (DTT) in both liquid and solid phases.[1] This application note provides a comprehensive, step-by-step protocol for the chemical synthesis of DPDT from its diol precursor.

Data Presentation

Table 1: Summary of Synthetic Steps and Yields

| Step | Reaction | Starting Material | Product | Reagents | Yield | Reference |

| 1 | Synthesis of this compound | 2-aminopropane-1,3-diol | This compound | Anhydrous K₂CO₃, Benzyl bromide, EtOH | - | [1] |

| 2 | Synthesis of 2-(dibenzylamino)propane-1,3-dithiol | This compound | 2-(dibenzylamino)propane-1,3-dithiol (DPDT) | Anhydrous HCl/MeOH | 95% | [1] |

Experimental Protocols

Step 1: Synthesis of this compound

This procedure outlines the synthesis of the diol precursor required for the final dithiol product.[1]

Materials:

-

2-aminopropane-1,3-diol

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Benzyl bromide

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Rotary evaporator

Procedure:

-

To a stirring solution of 2-aminopropane-1,3-diol (0.5 g, 5.48 mmol) in ethanol (50 mL), add anhydrous K₂CO₃ (2.34 g, 17.01 mmol).

-

Add benzyl bromide (2.0 mL, 17.01 mmol) dropwise to the stirring solution.

-

Reflux the resulting mixture for 16 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the volatiles under reduced pressure using a rotary evaporator.

-

Quench the residue with a saturated NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous MgSO₄.

-

Filter the solution and remove the solvent under reduced pressure to yield the product, this compound.

Step 2: Synthesis of 2-(dibenzylamino)propane-1,3-dithiol (DPDT)

This protocol details the conversion of the diol precursor to the final dithiol product.[1]

Materials:

-

This compound

-

Anhydrous HCl in Methanol (MeOH)

-

Dichloromethane (DCM)

-

Deionized Water (H₂O)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Heating and stirring apparatus

-

Nitrogen gas inlet

-

Rotary evaporator

Procedure:

-

Under a nitrogen atmosphere, add anhydrous HCl/MeOH (10 mL) to this compound (1 g, assumed from the context of the subsequent dithiol synthesis).

-

Heat the resulting mixture at 60 °C for 2 hours under nitrogen.

-

After the reaction is complete, cool the mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Dilute the solid residue with dichloromethane (DCM) and wash with water (H₂O).

-

Collect the organic layer and dry it over anhydrous MgSO₄.

-

Filter the solution.

-

Remove the solvent under reduced pressure to afford 2-(dibenzylamino)propane-1,3-dithiol (DPDT) as a white solid.

Visualizations

Experimental Workflow

Caption: Synthetic pathway for 2-(dibenzylamino)propane-1,3-dithiol.

Logical Relationship of Components

Caption: Relationship between materials, intermediates, and application.

References

Application Notes and Protocols: 2-(Dibenzylamino)propane-1,3-diol in the Synthesis of Disulfide-Reducing Agents

Introduction

Disulfide bonds are critical for maintaining the structural integrity and biological activity of proteins and peptides. The targeted reduction of these bonds is a fundamental process in various fields, including proteomics, drug development (particularly for antibody-drug conjugates), and peptide synthesis. An ideal disulfide-reducing agent should be effective, stable, and compatible with a range of reaction conditions. This document details the application of 2-(dibenzylamino)propane-1,3-diol as a key intermediate in the synthesis of a novel dithiol-based disulfide-reducing agent, 2-(dibenzylamino)propane-1,3-dithiol (DPDT). DPDT offers a promising alternative to commonly used reducing agents like dithiothreitol (DTT), with comparable reducing capacity and enhanced stability under certain conditions.[1][2]

The synthesis of DPDT from the inexpensive starting material serinol (2-aminopropane-1,3-diol) proceeds through the formation of this compound.[1] This intermediate serves as a crucial building block, allowing for the subsequent conversion of the hydroxyl groups to thiol groups. The overall synthetic pathway is efficient, with high-yielding steps that do not necessitate laborious purification techniques like column chromatography, making it suitable for large-scale production.[1]

Key Applications

-

Synthesis of DPDT: this compound is the direct precursor to the disulfide-reducing agent DPDT.

-

Peptide and Protein Chemistry: DPDT, synthesized from this intermediate, can be employed for the reduction of disulfide bridges in peptides and proteins, facilitating structural studies, protein refolding, and the preparation of antibody-drug conjugates.[3]

-

Drug Delivery Systems: Disulfide bond cleavage is a common mechanism for targeted drug release in the reductive environment of tumor cells.[4] Novel reducing agents are valuable tools in the development and testing of such systems.

Experimental Protocols

Protocol 1: Synthesis of this compound (Intermediate)

This protocol outlines the synthesis of the key intermediate, this compound, from 2-aminopropane-1,3-diol (serinol).[1]

Materials:

-

2-aminopropane-1,3-diol

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Ethanol (EtOH)

-

Benzyl bromide

-